DL-4-methoxycarbonylphenylglycine
Overview
Description
DL-4-methoxycarbonylphenylglycine is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable in various fields such as drug synthesis and analysis. The compound’s versatility and potential have made it an invaluable material for numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-4-methoxycarbonylphenylglycine typically involves the reaction of 4-methoxycarbonylphenylglycine with appropriate reagents under controlled conditions. One common method includes the use of boronic esters as protective groups in carbohydrate chemistry . The reaction conditions for the installation of para-methoxybenzyl groups in the presence of boronic esters have been identified, and the use of a phase-switching protocol developed by Hall and co-workers is an efficient method for boronic ester cleavage .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions: DL-4-methoxycarbonylphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions involve the combination of the compound with oxygen, leading to the formation of oxides . Reduction reactions typically involve the gain of electrons or hydrogen atoms, while substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
DL-4-methoxycarbonylphenylglycine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic properties and as a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of DL-4-methoxycarbonylphenylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
DL-4-methoxycarbonylphenylglycine can be compared with other similar compounds such as 4-methoxyphenylglycine and 4-methoxycarbonylphenylalanine. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds:- 4-methoxyphenylglycine
- 4-methoxycarbonylphenylalanine
- 4-methoxyphenylalanine
Properties
IUPAC Name |
2-amino-2-(4-methoxycarbonylphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFUHJKRRWZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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